molecular formula C7H3ClF3NO2 B1524315 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1110782-41-6

6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No. B1524315
M. Wt: 225.55 g/mol
InChI Key: RAJGXNMAMRWLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is a monocarboxylic derivative of pyridine . The molecular formula of this compound is C7H3ClF3NO2 .


Synthesis Analysis

The synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

The molecular structure of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid consists of a pyridine ring with a carboxylic acid group at the 3-position, a trifluoromethyl group at the 5-position, and a chlorine atom at the 6-position .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : Various methods of synthesizing TFMP derivatives have been reported . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. FDA-Approved Drugs

  • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
  • Methods : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results : Most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .

3. Fungicides, Herbicides, and Insecticides

  • Application : Trifluoromethylpyridines are used in the development of fungicides, herbicides, and insecticides .
  • Methods : The specific methods of application or experimental procedures would depend on the specific product and its intended use .
  • Results : The use of trifluoromethylpyridines in these products has met with significant success .

4. Synthesis of Metal-Organic Frameworks (MOFs)

  • Application : 4-(Trifluoromethyl)pyridine, a derivative of trifluoromethylpyridine, is used in the synthesis of metal-organic frameworks (MOFs) .
  • Methods : The synthesis of MOFs involves the reaction of metal ions with organic ligands to form one-, two-, or three-dimensional structures .
  • Results : MOFs have unique properties such as high porosity, large surface area, and the ability to host guest molecules, making them useful in a variety of applications .

5. Synthesis of Trifluoromethylpyridines

  • Application : Trifluoromethylpyridines and its derivatives are synthesized for use in various industries .
  • Methods : Various methods of synthesizing trifluoromethylpyridines have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
  • Results : The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

6. Development of Pesticides

  • Application : Trifluoromethylpyridines and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
  • Methods : The researchers guide the readers through the different synthetic methods for introducing trifluoromethylpyridine groups within the structures of other molecules .
  • Results : The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJGXNMAMRWLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679562
Record name 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

CAS RN

1110782-41-6
Record name 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Reactant of Route 4
6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Reactant of Route 6
6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.